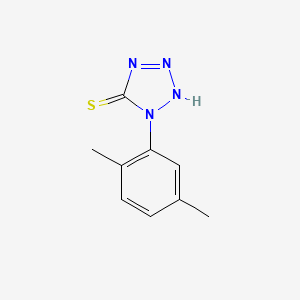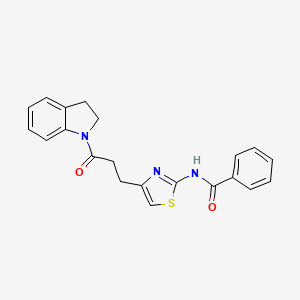![molecular formula C16H23ClN4O2 B2612896 Tert-butyl 7-(6-chloropyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate CAS No. 2377034-63-2](/img/structure/B2612896.png)
Tert-butyl 7-(6-chloropyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 7-(6-chloropyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloropyrazine moiety and the spirocyclic framework contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-(6-chloropyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a ketone or aldehyde.
Introduction of the Chloropyrazine Moiety: The chloropyrazine group can be introduced via a nucleophilic substitution reaction, where a pyrazine derivative reacts with a chlorinating agent.
Protection and Deprotection Steps: Protecting groups such as tert-butyl esters are often used to protect functional groups during the synthesis. These groups are later removed under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and increased efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 7-(6-chloropyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloropyrazine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Tert-butyl 7-(6-chloropyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: The compound’s interactions with biological macromolecules are of interest for understanding its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of tert-butyl 7-(6-chloropyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The chloropyrazine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The spirocyclic structure may also play a role in stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 5-[(6-chloropyrazin-2-yl)amino]-7-azaspiro[3.5]nonane-7-carboxylate
- Tert-butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate
Uniqueness
Tert-butyl 7-(6-chloropyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate is unique due to its specific combination of a spirocyclic core and a chloropyrazine moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
tert-butyl 7-(6-chloropyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN4O2/c1-15(2,3)23-14(22)21-10-16(11-21)4-6-20(7-5-16)13-9-18-8-12(17)19-13/h8-9H,4-7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXZCZYRYISANO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCN(CC2)C3=CN=CC(=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2612813.png)
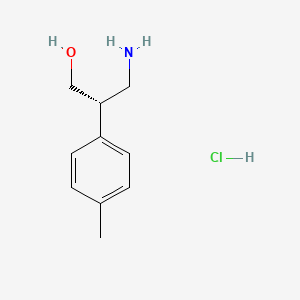

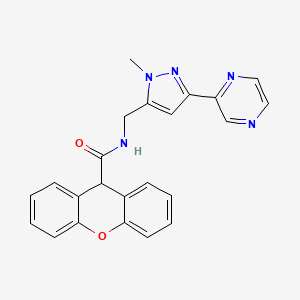
![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclohexanecarboxamide;hydrochloride](/img/structure/B2612819.png)


![(2Z)-8-methoxy-N-(6-methylpyridin-2-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2612825.png)
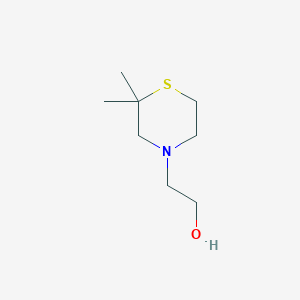
![5-Fluoro-N-[2-(4-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine](/img/structure/B2612828.png)
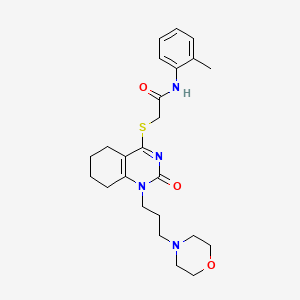
![2-[4-(3-chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-ethanone O-methyloxime](/img/structure/B2612834.png)
